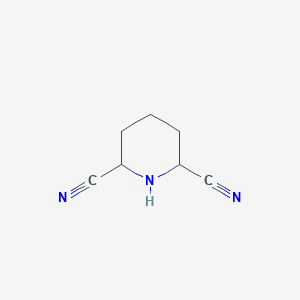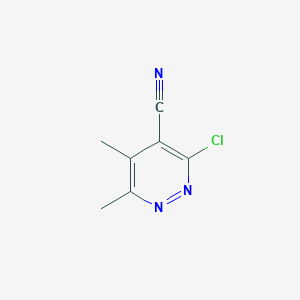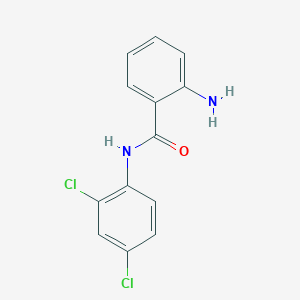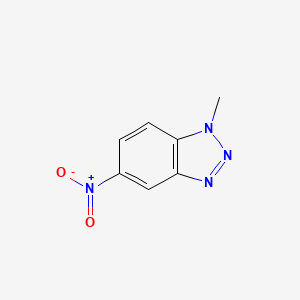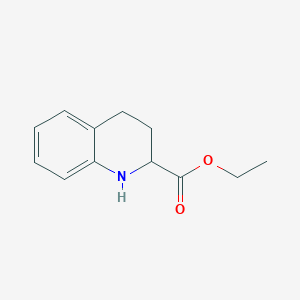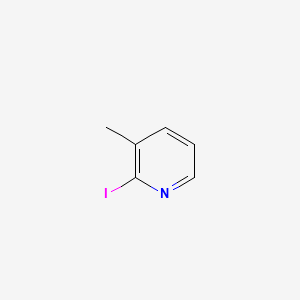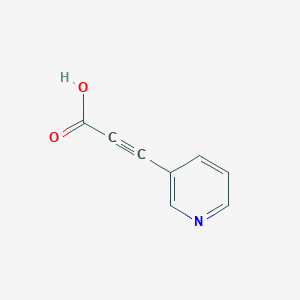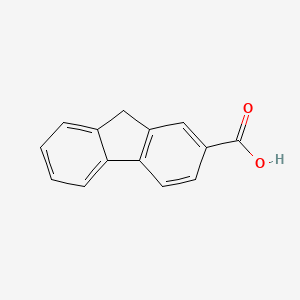
9H-フルオレン-2-カルボン酸
概要
説明
9H-Fluorene-2-carboxylic acid is an organic compound with the molecular formula C14H10O2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a carboxylic acid group attached to the fluorene ring system. It is used in various chemical and industrial applications due to its unique structural properties.
科学的研究の応用
9H-Fluorene-2-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-2-carboxylic acid typically involves the oxidation of fluorene derivatives. One common method is the oxidation of 9H-fluorene using potassium permanganate in an alkaline medium. The reaction proceeds as follows: [ \text{C13H10} + \text{KMnO4} \rightarrow \text{C14H10O2} + \text{MnO2} + \text{KOH} ]
Industrial Production Methods: Industrial production of 9H-Fluorene-2-carboxylic acid often involves large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Types of Reactions:
Oxidation: 9H-Fluorene-2-carboxylic acid can undergo further oxidation to form fluorenone derivatives.
Reduction: The compound can be reduced to form fluorene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Fluorene derivatives.
Substitution: Halogenated or nitrated fluorene derivatives.
作用機序
The mechanism of action of 9H-Fluorene-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring system allows for π-π interactions with other aromatic compounds, affecting their reactivity and stability.
類似化合物との比較
Fluorene: The parent compound, lacking the carboxylic acid group.
Fluorene-9-carboxylic acid: A similar compound with the carboxylic acid group at a different position.
Fluorenone: An oxidized derivative of fluorene.
Uniqueness: 9H-Fluorene-2-carboxylic acid is unique due to the specific positioning of the carboxylic acid group, which imparts distinct chemical properties and reactivity compared to other fluorene derivatives. This makes it valuable in specific chemical syntheses and industrial applications.
特性
IUPAC Name |
9H-fluorene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-14(16)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIDFEWDKNJSRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324916 | |
| Record name | 9H-Fluorene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7507-40-6 | |
| Record name | Fluorene-2-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluorene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-fluorene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 9H-Fluorene-2-carboxylic acid interact with aromatase, and what are the potential downstream effects?
A1: The research employed molecular docking simulations using AutoDock Vina engine []. The results suggest that 9H-Fluorene-2-carboxylic acid exhibits favorable binding affinity to the aromatase enzyme, comparable to other identified compounds like Isoquercetin and Quercetin. The study specifically highlights strong binding affinity (-8.4kcal/mol) and a low estimated Ki value (0.6 µM) []. While the exact mechanism wasn't elucidated in this computational study, binding to aromatase could potentially inhibit its activity. Since aromatase is a key enzyme in estrogen biosynthesis, inhibiting it could lead to decreased estrogen levels, a desired outcome in treating certain types of breast cancer [].
Q2: How do specific mutations in the aromatase enzyme affect the binding of 9H-Fluorene-2-carboxylic acid?
A2: The research investigated the impact of clinically relevant single nucleotide polymorphisms (SNPs) on the binding of 9H-Fluorene-2-carboxylic acid to aromatase []. The study focused on three specific SNPs: rs700519, rs78310315, and rs56658716. Interestingly, the computational analysis predicted that these SNPs, even when classified as deleterious, did not significantly disrupt the molecular interactions between 9H-Fluorene-2-carboxylic acid and the aromatase enzyme []. This finding suggests that this compound might retain its inhibitory potential even in the presence of these specific mutations, potentially broadening its applicability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)

